2,3,5,6-Tetrafluorobenzenethiol is a highly fluorinated aromatic thiol characterized by four electron-withdrawing fluorine atoms and a reactive para-hydrogen. This specific substitution pattern imparts an exceptionally low pKa (approx. 2.75) compared to unfluorinated thiophenol (pKa 6.62), fundamentally altering its electronic donor strength and coordination behavior [1]. In industrial and advanced laboratory settings, it is primarily procured as a specialized ligand for transition metal nanoclusters, a precursor for regioselective halogenation, and a surface-active agent for self-assembled monolayers (SAMs). The presence of the para-hydrogen distinguishes it from pentafluorobenzenethiol, providing unique steric and electronic properties that dictate supramolecular assembly morphologies and preserve a site for further functionalization [2].
Substituting 2,3,5,6-tetrafluorobenzenethiol with unfluorinated thiophenol or fully fluorinated pentafluorobenzenethiol (PFBT) leads to immediate failures in structural and electronic control. In supramolecular chemistry, replacing this compound with PFBT shifts the stoichiometric coordination with copper from a Cu4L3 to a Cu3L3 ratio, drastically altering the macroscopic assembly from 1D nanoribbons to 2D nanosheets [1]. Furthermore, in biomimetic catalysis, standard thiophenols possess excessive electron donor strength that fails to replicate the precise 'push' effect required in metalloenzyme models, whereas the tetrafluorinated ring provides the exact electron-poor environment necessary to tune metal-nitrosyl bond angles and stretching frequencies [2]. Finally, in synthetic pathways, the retained para-hydrogen allows for selective thiol-to-halogen conversion without per-halogenating the aromatic ring, a regioselectivity impossible with fully substituted analogs [3].
In the synthesis of self-assembled copper nanoclusters, the choice of fluorinated ligand strictly dictates the final geometry. Utilizing 2,3,5,6-tetrafluorobenzenethiol yields a Cu4L3 composition that self-assembles into 1D nanoribbons. In direct contrast, substituting with 2,3,4,5,6-pentafluorobenzenethiol (adding a single para-fluorine) changes the composition to Cu3L3 and drives the formation of 2D nanosheets [1].
| Evidence Dimension | Nanocluster composition and macroscopic morphology |
| Target Compound Data | Cu4(TFTP)3 forming 1D nanoribbons |
| Comparator Or Baseline | 2,3,4,5,6-pentafluorobenzenethiol (PFTP) yielding Cu3(PFTP)3 2D nanosheets |
| Quantified Difference | Shift from 4:3 to 3:3 metal-to-ligand stoichiometry and 1D to 2D structural transition |
| Conditions | Ligand-controlled self-assembly of Cu nanoclusters for electrocatalytic glucose oxidation |
Buyers engineering electrocatalysts or sensors must select this exact tetrafluorinated compound to achieve 1D nanoribbon morphologies, as the pentafluorinated analog will fundamentally alter the material's surface area and structure.
The electronic properties of 2,3,5,6-tetrafluorobenzenethiol make it an exceptionally weak donor ligand compared to standard thiophenols. Experimental and computational studies on {FeNO}6 heme complexes demonstrate that the tetrafluorinated ligand has a pKa of 2.75, compared to 6.62 for unfluorinated thiophenol. This massive reduction in donor strength shifts the calculated N-O stretching frequency to ~1856 cm-1, closely matching the experimental 1851 cm-1 of P450nor enzymes, whereas stronger donors fail to replicate this electronic state [1].
| Evidence Dimension | Ligand pKa and resulting N-O stretching frequency in Fe complexes |
| Target Compound Data | pKa = 2.75; ν(N-O) ≈ 1856 cm-1 |
| Comparator Or Baseline | Thiophenol (pKa = 6.62) |
| Quantified Difference | 3.87 unit pKa reduction; accurate replication of the enzymatic ν(N-O) stretch |
| Conditions | Synthesis and DFT modeling of heme-thiolate {FeNO}6 complexes |
For procurement in biomimetic catalysis and coordination chemistry, this compound is essential when an extremely electron-poor thiolate is required to model or induce specific trans-effects at the metal center.
High-temperature bromination of polyfluoroarenethiols demonstrates the unique synthetic utility of the para-hydrogen in 2,3,5,6-tetrafluorobenzenethiol. When heated with bromine at ~220°C, the thiol group is cleanly substituted by a bromine atom to yield 1-bromo-2,3,5,6-tetrafluorobenzene. Crucially, the para C-H bond remains completely unreacted under these harsh conditions, whereas other derivatives undergo different substitution patterns[1].
| Evidence Dimension | Regioselectivity during high-temperature bromination |
| Target Compound Data | Yields 1-bromo-2,3,5,6-tetrafluorobenzene with unreacted para C-H bond |
| Comparator Or Baseline | Pentafluorobenzenethiol (yields bromopentafluorobenzene) |
| Quantified Difference | Preservation of the specific C-H site for downstream functionalization |
| Conditions | Heating with Br2 at ~220°C for 8 hours |
Synthetic chemists must procure this specific tetrafluoro-isomer over pentafluorobenzenethiol when downstream applications require a brominated fluorocarbon that retains an active site for subsequent cross-coupling.
Directly following from its ability to enforce a Cu4L3 stoichiometry, this compound is optimally suited as a capping and assembling ligand for 1D metallic nanoribbons. It is the preferred choice for fabricating high-surface-area non-enzymatic glucose sensors and electrocatalytic electrodes where 1D structures outperform 2D nanosheets [1].
Due to its exceptionally low pKa (2.75) and weak electron-donor profile, 2,3,5,6-tetrafluorobenzenethiol is a critical reagent for synthesizing {FeNO}6 model complexes. It allows researchers to accurately simulate the 'push' effect of proximal cysteinate ligands in cytochrome P450nor, a feat impossible with standard thiophenol[2].
The stability of the para-hydrogen during aggressive thiol-to-halogen conversion makes this compound an ideal starting material for synthesizing 1-bromo-2,3,5,6-tetrafluorobenzene. This enables subsequent selective functionalization at the para position, supporting the development of advanced liquid crystals, pharmaceuticals, and specialized polymers [3].
As an electron-poor aromatic thiol, it strongly binds to gold nanoparticles while providing a distinct, sharp Raman signature. It is highly recommended for procurement in the development of highly multiplexed SERS tags (e.g., 30+ code libraries) for diagnostic assays and anti-counterfeiting materials [4].
Flammable;Irritant